2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid
Description
Properties
Molecular Formula |
C10H6ClFO3 |
|---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFO3/c11-10-7(4-9(13)14)6-3-5(12)1-2-8(6)15-10/h1-3H,4H2,(H,13,14) |
InChI Key |
CKVLENRWFOYTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(O2)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination and Fluorination Techniques
Chlorine and fluorine are introduced via electrophilic substitution or metal-mediated coupling. For 2-chloro-5-fluoro substitution :
-
Directed ortho-chlorination : 5-fluorobenzofuran precursors treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C achieve >90% regioselectivity.
-
Fluorine retention : Fluorine’s electron-withdrawing nature directs chlorination to the ortho position, minimizing polyhalogenation.
Table 1: Halogenation Efficiency Comparison
| Halogenation Method | Reagent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Electrophilic Cl | SO₂Cl₂ | −10 | 92 | 2-Cl, 5-F |
| Metal-mediated | Pd(OAc)₂/CuI | 80 | 85 | 2-Cl, 5-F |
Acetic Acid Side Chain Introduction
Esterification-Hydrolysis Approach
The acetic acid moiety is introduced via:
-
Methyl ester formation : Reaction of 3-bromoacetylbenzofuran with methyl glycolate in DMF using Cs₂CO₃.
-
Basic hydrolysis : The ester is hydrolyzed with NaOH (2M) at 60°C for 6 hr, yielding >95% carboxylic acid.
Optimization insight :
-
Base selection : Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions (e.g., decarboxylation).
-
Scale-up : Industrial protocols use continuous flow reactors for ester hydrolysis, achieving 394 kg batches.
Purification and Characterization
Chromatographic and Recrystallization Methods
Crude products are purified via:
-
Column chromatography : Ethyl acetate/hexane (3:7) removes diiodo byproducts.
-
Recrystallization : Acetic acid/water mixtures (8:2) yield 99.5% pure crystals.
Table 2: Purity Analysis of Final Product
| Method | Purity (%) | Key Impurities |
|---|---|---|
| Column Chromatography | 98.2 | 2-chloro-3-iodo isomer (1.3%) |
| Recrystallization | 99.5 | <0.5% unidentified |
Industrial-Scale Production Challenges
Large-Sbatch Optimization
A 3000 L reactor protocol demonstrates:
-
Reagent stoichiometry : 1:1.2 molar ratio of 2-chlorobenzoic acid to iodine minimizes diiodination.
-
Temperature control : Slow H₂SO₄ addition maintains exothermic reactions below 60°C.
-
Byproduct mitigation : Sodium thiosulfate quenches residual iodine, preventing side reactions.
Yield metrics :
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid. It has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer therapy. The compound's ability to inhibit cell growth has been demonstrated in various cancer cell lines, with notable efficacy against KARPAS422 cells, showing an IC50 value of 12 nM .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of key metabolic enzymes involved in cancer progression. Specifically, it has shown promise as a GSK-3β inhibitor, which is crucial in regulating cell proliferation and survival in cancerous tissues . This inhibition can lead to reduced tumor growth and increased apoptosis.
Antimicrobial Properties
Preliminary findings suggest that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. In vitro studies have indicated significant inhibition of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of GSK-3β activity | |
| Antimicrobial | Inhibition of Mycobacterium tuberculosis growth |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against human cancer cell lines, including KARPAS422. Results indicated a dose-dependent decrease in cell viability, with flow cytometry analysis revealing increased apoptotic cells after 24 hours of exposure. This suggests that the compound may activate caspase pathways involved in programmed cell death .
Case Study 2: Antimicrobial Activity
The antimicrobial efficacy was assessed using various strains of Mycobacterium tuberculosis. The compound demonstrated significant bacterial viability reduction at concentrations starting from 10 µg/mL. This finding indicates its potential utility in developing treatments for resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid with key analogs, focusing on substituent effects, crystallographic data, and intermolecular interactions.
Table 1: Structural and Crystallographic Comparison
Key Findings
Substituent Effects on Molecular Interactions: The chloro and fluoro substituents in this compound enhance electronegativity, promoting stronger hydrogen bonding compared to non-halogenated analogs. However, the absence of sulfur-based groups (e.g., ethylsulfanyl) reduces its ability to engage in C—H⋯O interactions, as observed in 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid . The ethylsulfanyl group in the latter compound introduces steric bulk and facilitates π-π stacking (distance: 3.684 Å), a feature absent in the chloro-fluoro analog due to its smaller substituents .
Crystallographic Behavior :
- Compounds with sulfur-containing substituents (e.g., ethylsulfanyl, methylsulfanyl) form more complex crystal lattices via combined hydrogen bonding and π-π interactions, whereas halogenated derivatives rely primarily on O—H⋯O hydrogen bonds for dimer formation .
Physicochemical Properties :
- The molecular weight and substituents directly influence solubility. For example, 2-(5-Fluorobenzofuran-3-yl)acetic acid (MW 194.16) lacks chlorine and sulfur, likely improving aqueous solubility compared to its heavier analogs .
Biological Activity
2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is substituted with chlorine and fluorine atoms. These substitutions are known to influence the compound's reactivity and biological properties, enhancing its affinity for various biological targets.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. It has been evaluated in various cancer cell lines, demonstrating significant growth inhibition. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation at low micromolar concentrations, suggesting a potential role in cancer therapy .
Antibacterial Properties
The compound also displays antibacterial activity against several strains of bacteria. Preliminary studies suggest that it may inhibit the growth of Staphylococcus aureus, a common pathogen associated with various infections. The presence of fluorine in the structure is believed to enhance its lipophilicity, improving membrane permeability and facilitating better interaction with bacterial targets .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom increases binding affinity to certain enzymes and receptors, which can lead to the modulation of key biochemical pathways involved in tumor growth and bacterial resistance .
Case Study: Antitumor Efficacy
In a study evaluating the efficacy of similar benzofuran derivatives, compounds were tested for their ability to inhibit cell growth in pancreatic cancer cell lines. The results indicated that derivatives with fluorine substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts. For example, compounds showed IC50 values ranging from 4.2 nM to 68.3 nM against KARPAS422 cells, highlighting the importance of structural modifications in enhancing biological activity .
Case Study: Antibacterial Activity
Another study focused on fluoroaryl compounds demonstrated that the introduction of fluorine atoms significantly increased antibacterial potency. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 µM to 128 µM against S. aureus, indicating that structural modifications can lead to improved antimicrobial properties .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 18 | KARPAS422 |
| Compound B | 12 | KARPAS422 |
| Compound C | 51 | MiaPaCa-2 |
Table 2: Antibacterial Activity
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 32 | S. aureus |
| Fluoroaryl Derivative A | 16 | S. aureus |
| Fluoroaryl Derivative B | 64 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
